Fluorescence Enhancement on F-Actin Binding: Rhodamine Phalloidin Exhibits the Highest Reported Enhancement Among Phallotoxin Conjugates
Among five fluorophores conjugated to phallotoxins tested in a standardized in vitro F-actin binding assay, rhodamine phalloidin displayed a ninefold fluorescence enhancement upon binding to polymerized actin, the greatest enhancement observed across all conjugates evaluated [1]. This on/off binding signal differential directly enables low-background detection and linear F-actin quantification without wash steps, as fluorescence of unbound probe is inherently suppressed [1].
| Evidence Dimension | Fluorescence enhancement upon F-actin binding |
|---|---|
| Target Compound Data | Ninefold (9×) fluorescence enhancement for rhodamine phalloidin |
| Comparator Or Baseline | Four other phallotoxin-fluorophore conjugates tested in the same study; rhodamine phalloidin ranked highest |
| Quantified Difference | Rhodamine phalloidin exhibited the greatest enhancement among all five conjugates tested; other conjugates showed lower fold-enhancement values |
| Conditions | In vitro F-actin polymerizing buffer; fluorescence measured at 5 μM rhodamine phalloidin; linear response up to 2 μM F-actin (Huang et al., 1992, Analytical Biochemistry) |
Why This Matters
This intrinsic fluorogenic property provides a built-in signal-to-noise advantage that simplifies F-actin quantification protocols and reduces background from unbound probe without requiring extensive wash steps, a feature not shared equally by all phalloidin conjugates.
- [1] Huang, Z., Haugland, R. P., You, W., & Haugland, R. P. (1992). Phallotoxin and actin binding assay by fluorescence enhancement. Analytical Biochemistry, 200(1), 199–204. View Source
